molecular formula C9H10ClNO2 B118516 (R)-(-)-2-Chlorophenylglycine methyl ester CAS No. 141109-16-2

(R)-(-)-2-Chlorophenylglycine methyl ester

Cat. No.: B118516
CAS No.: 141109-16-2
M. Wt: 199.63 g/mol
InChI Key: UTWOZNRDJNWTPS-MRVPVSSYSA-N
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Description

®-(-)-2-Chlorophenylglycine methyl ester is a chiral compound with significant importance in organic chemistry. It is an ester derivative of 2-chlorophenylglycine, where the carboxylic acid group is esterified with methanol. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Mechanism of Action

Target of Action

The primary target of ®-(-)-2-Chlorophenylglycine methyl ester, also known as ®-Methyl 2-amino-2-(2-chlorophenyl)acetate, is the enzyme Acetyl CoA carboxylase (Acc’ase) . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism.

Mode of Action

®-(-)-2-Chlorophenylglycine methyl ester acts as an inhibitor of the Acetyl CoA carboxylase (Acc’ase) enzyme . By inhibiting this enzyme, the compound disrupts the normal biosynthesis of fatty acids, leading to a decrease in the growth and proliferation of certain types of cells, particularly in plants .

Biochemical Pathways

The inhibition of Acetyl CoA carboxylase (Acc’ase) by ®-(-)-2-Chlorophenylglycine methyl ester affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as a decrease in cell membrane integrity and function, ultimately leading to cell death .

Pharmacokinetics

Similar compounds have been shown to undergo rapid but incomplete absorption, with varying degrees of bioavailability .

Result of Action

The primary result of the action of ®-(-)-2-Chlorophenylglycine methyl ester is the inhibition of cell growth and proliferation due to the disruption of fatty acid biosynthesis . This can lead to cell death, particularly in plants where this compound is often used as a herbicide .

Action Environment

The action, efficacy, and stability of ®-(-)-2-Chlorophenylglycine methyl ester can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other compounds or contaminants can potentially interfere with its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-Chlorophenylglycine methyl ester typically involves the esterification of ®-(-)-2-Chlorophenylglycine with methanol. One common method is the reaction of ®-(-)-2-Chlorophenylglycine with methanol in the presence of a catalyst such as trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of ®-(-)-2-Chlorophenylglycine methyl ester often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is typically achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-Chlorophenylglycine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: ®-(-)-2-Chlorophenylglycine and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Depending on the nucleophile, products can include amides, alcohols, or other ester derivatives.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-Chlorophenylglycine methyl ester: The enantiomer of ®-(-)-2-Chlorophenylglycine methyl ester, which may exhibit different biological activities due to its chiral nature.

    2-Chlorophenylglycine ethyl ester: An ester derivative with an ethyl group instead of a methyl group, which may have different physical and chemical properties.

    2-Chlorophenylalanine methyl ester: A structurally similar compound with an additional methylene group in the side chain.

Uniqueness

®-(-)-2-Chlorophenylglycine methyl ester

Properties

IUPAC Name

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWOZNRDJNWTPS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265152
Record name Methyl (αR)-α-amino-2-chlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141109-16-2
Record name Methyl (αR)-α-amino-2-chlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141109-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (αR)-α-amino-2-chlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (αR)-α-amino-2-chlorobenzeneacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ3WA9YX3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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